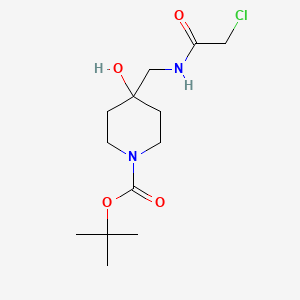

ClCC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ClCC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O, also known as TBOA, is a potent and selective inhibitor of the glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, thereby terminating the excitatory signal. TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.

Aplicaciones Científicas De Investigación

The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases

Cation-chloride cotransporters (CCCs) are increasingly recognized for their roles in neurological diseases. These include various Na+-coupled Cl- importers and K+-coupled Cl- exporters, which have been targets of common diuretic drugs. Recent studies highlight the importance of CCCs in regulating cell volume and ionic homeostasis in the nervous system. Disruptions in these systems are linked to conditions like pain, epilepsy, neuropsychiatric disorders, and complications in ischemic brain injury and hydrocephalus. The CCCs, along with their regulatory kinases WNK and SPAK/OSR1, present new therapeutic targets for multiple neurological conditions (Huang et al., 2019).

Evolution of the Cation Chloride Cotransporter Family

The cation chloride cotransporter (CCC) family, which includes K+-Cl- cotransporters (KCCs), Na+-K+-2Cl- cotransporters (NKCCs), and Na+-Cl- cotransporters (NCCs), has ancient origins and has undergone significant evolutionary changes. This family plays crucial roles in physiological processes like ion reabsorption and secretion, cell volume regulation, and inhibitory neurotransmission. The study traces the evolutionary history of CCCs, revealing their presence across all domains of life and highlighting their significance in biological processes (Hartmann et al., 2014).

WNK2 Kinase as a Regulator of Neuronal Cation-Chloride Cotransporters

WNK2 kinase is identified as a novel regulator of the essential neuronal cation-chloride cotransporters NKCC1 and KCC2. These cotransporters modulate the intracellular concentration of chloride, which is crucial for cell volume regulation and GABAergic neurotranmission. WNK2 kinase, expressed primarily in the brain, activates NKCC1 and inhibits KCC2, indicating its significant role in CCC regulation with potential implications for neurological conditions (Rinehart et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases .

Mode of Action

This group can undergo nucleophilic substitution reactions with amines or alcohols present in biological targets .

Pharmacokinetics

The presence of the chloroacetyl group could also affect its metabolic stability .

Result of Action

Compounds with similar structures have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and activity .

Propiedades

IUPAC Name |

tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O4/c1-12(2,3)20-11(18)16-6-4-13(19,5-7-16)9-15-10(17)8-14/h19H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYCNEGADQYBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ClCC(=O)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)

![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)

![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2913005.png)

![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)

![Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2913009.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2913010.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)